molecular formula C11H13BrO4 B1215443 2-Bromo-1-(2,4,6-trimethoxyphenyl)ethanone CAS No. 54109-15-8

2-Bromo-1-(2,4,6-trimethoxyphenyl)ethanone

Cat. No.: B1215443
CAS No.: 54109-15-8
M. Wt: 289.12 g/mol
InChI Key: MWODTVPKPLLOOE-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,4,6-trimethoxyphenyl)ethanone is an organic compound belonging to the class of benzoyl derivatives. It is characterized by the presence of a bromine atom and three methoxy groups attached to a phenyl ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2,4,6-trimethoxyphenyl)ethanone typically involves the bromination of 1-(2,4,6-trimethoxyphenyl)ethanone. This reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually require a controlled temperature to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming complex organic molecules.

Common Reagents and Conditions:

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts for Coupling Reactions: Palladium catalysts, ligands.

Major Products:

    Substitution Products: Various substituted ethanones.

    Oxidation Products: Corresponding ketones.

    Reduction Products: Corresponding alcohols.

    Coupling Products: Complex organic molecules with extended conjugation.

Scientific Research Applications

2-Bromo-1-(2,4,6-trimethoxyphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and potential therapeutic agents.

    Industry: It is utilized in the development of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,4,6-trimethoxyphenyl)ethanone involves its interaction with various molecular targets. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and proteins, altering their activity and function .

Comparison with Similar Compounds

  • 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone
  • 1-Bromo-2,4,6-trimethoxybenzene
  • 1-(2,4,6-Trimethoxyphenyl)ethanone

Comparison:

  • 2-Bromo-1-(2,4,6-trimethoxyphenyl)ethanone vs2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone: Both compounds have similar structures but differ in the position of the methoxy groups, which can influence their reactivity and applications .
  • 1-Bromo-2,4,6-trimethoxybenzene: This compound lacks the ethanone group, making it less versatile in certain synthetic applications .
  • 1-(2,4,6-Trimethoxyphenyl)ethanone: This compound does not contain the bromine atom, which limits its use in substitution reactions compared to this compound .

Properties

IUPAC Name

2-bromo-1-(2,4,6-trimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-14-7-4-9(15-2)11(8(13)6-12)10(5-7)16-3/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWODTVPKPLLOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202452
Record name N-2',4',6'-Trimethoxyphenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54109-15-8
Record name N-2',4',6'-Trimethoxyphenacyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054109158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-2',4',6'-Trimethoxyphenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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